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Compound of Interest

Compound Name: Carbon tetraiodide

Cat. No.: B1584510

In the landscape of synthetic chemistry, the selection of an appropriate electrophile is
paramount to the success of a reaction. Carbon tetraiodide (Cls) has emerged as a potent
reagent, particularly for the introduction of iodine into organic molecules. This guide provides a
comparative analysis of the electrophilicity of carbon tetraiodide against other common
carbon tetrahalides, supported by experimental data and detailed protocols for its application.

Comparative Electrophilicity of Carbon Tetrahalides

The electrophilicity of carbon tetrahalides (CX4) in many synthetic contexts, such as the Appel
reaction, is a function of the carbon-halogen bond strength and the polarizability of the halogen
atom. While a single, universal electrophilicity index is not always available for direct
comparison, the relative reactivity of these compounds in well-established chemical
transformations serves as a reliable proxy. The Appel reaction, which converts alcohols to alkyl
halides, is a cornerstone for this comparison.[1][2][3]

The general trend for reactivity in the Appel reaction is Cla > CBra > CCla. This is primarily
attributed to the decreasing bond dissociation energy of the C-X bond as one descends the
halogen group. The weaker C-I bond in carbon tetraiodide makes it more susceptible to
nucleophilic attack by triphenylphosphine, the initial step in the Appel reaction mechanism.
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C-X Bond Energy .
Reagent Product Observations
(kJ/mol)

Effective for primary

and secondary
Alkyl Chloride (R-CI) ~327 alcohols. Reaction

conditions may

Carbon Tetrachloride
(CCla)

require heating.

Generally more
Carbon Tetrabromide ) reactive than CCla,
Alkyl Bromide (R-Br) ~285 )
(CBra) often proceeding at

lower temperatures.[4]

Highly reactive,

facilitating the
Carbon Tetraiodide

(Cla) Alkyl lodide (R-I) ~213 conversion of alcohols
4

to iodides under mild
conditions.[2][5]

Note: Bond energies are approximate average values.

Experimental Protocols

The following protocols outline the general procedures for the conversion of alcohols to alkyl
halides using carbon tetrahalides and triphenylphosphine.

Protocol 1: Synthesis of Alkyl lodides using Carbon Tetraiodide

This protocol describes a general method for the iodination of primary and secondary alcohols.

[61[7]

Materials:

e Alcohol

e Triphenylphosphine (PPhs)

e Carbon Tetraiodide (Cla4)
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Imidazole

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium thiosulfate (Naz2S203)

Brine

Anhydrous sodium sulfate (Na2S0a)

Procedure:

To a solution of the alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous
dichloromethane, add imidazole (2.0 eq).

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of carbon tetraiodide (1.5 eq) in dichloromethane.

Allow the reaction to warm to room temperature and stir until the starting material is
consumed (monitor by TLC).

Quench the reaction by the addition of saturated aqueous sodium thiosulfate.

Separate the organic layer and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography.

Protocol 2: General Synthesis of Alkyl Chlorides and Bromides

This protocol provides a general procedure for the synthesis of alkyl chlorides and bromides.[6]

Materials:

Alcohol
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e Triphenylphosphine (PPhs)

e Carbon Tetrachloride (CCla) or Carbon Tetrabromide (CBra)
e Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
o Water

e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

Dissolve the alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in an anhydrous solvent (e.g.,
dichloromethane or acetonitrile).

e Cool the solution to O °C.

e Add the carbon tetrahalide (CCla or CBra, 1.2 eq) portion-wise or as a solution in the reaction
solvent.

» Allow the reaction to stir at room temperature or with gentle heating as required, monitoring
by TLC.

» Upon completion, the triphenylphosphine oxide byproduct may precipitate and can be
removed by filtration.

o Wash the filtrate with water and brine.
» Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 Purify the resulting alkyl halide by distillation or chromatography.

Reaction Mechanism: The Appel Reaction

The Appel reaction is a versatile method for the conversion of alcohols to alkyl halides.[2][5][8]
The reaction proceeds through a series of well-defined steps, initiated by the activation of
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triphenylphosphine by the carbon tetrahalide.
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Figure 1. Mechanism of the Appel reaction with carbon tetraiodide.

In summary, while direct quantitative measurement of electrophilicity can be complex, the
observed reactivity of carbon tetraiodide in fundamental organic transformations, such as the
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Appel reaction, underscores its position as a highly effective electrophilic iodine source. The
milder reaction conditions and high yields associated with Cla, when compared to its lighter
tetrahalide counterparts, make it an invaluable tool for researchers and professionals in drug
development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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